Product packaging for GLYCINE (2-13C)(Cat. No.:)

GLYCINE (2-13C)

Cat. No.: B1580118
M. Wt: 76.06
Attention: For research use only. Not for human or veterinary use.
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Description

GLYCINE (2-13C) is a stable isotope-labeled form of the fundamental amino acid glycine, with carbon-13 incorporated at the second carbon position. This compound is an essential tool for tracing metabolic pathways and nutrient uptake in biological research using techniques such as mass spectrometry and 13C NMR spectroscopy. In plant and soil science, dual-labeled glycine (13C, 15N) has been critical for demonstrating the direct uptake and utilization of intact amino acids by grasses in temperate upland grasslands, providing key insights into nitrogen cycling in both unimproved and improved grassland ecosystems . In biochemical research, GLYCINE (2-13C) is used to quantitatively evaluate complex biosynthetic pathways. For instance, it has been employed to elucidate the routes to δ-aminolevulinic acid (ALA) and subsequently into coproporphyrinogen III in organisms like Arthrobacter hyalinus , helping to distinguish the contribution of the Shemin pathway from the C5 pathway . The product allows researchers to track the incorporation of the 13C label into various metabolites, offering a powerful method to study the biosynthesis of crucial compounds like chlorophylls and porphyrins. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Weight

76.06

Purity

98%

Origin of Product

United States

Advanced Synthetic Methodologies and Isotopic Enrichment Strategies for Glycine 2 13c

Chemical Synthesis Pathways for Site-Specific 13C Incorporation at the C2 Position

The targeted synthesis of GLYCINE (B1666218) (2-13C) necessitates chemical strategies that ensure the specific placement of the ¹³C label at the α-carbon. A prevalent and effective method involves the amination of an α-haloacetic acid precursor. In this approach, a chloroacetic acid molecule labeled with ¹³C at the carboxyl position is reacted with ammonia (B1221849) to yield glycine. However, for GLYCINE (2-13C), the starting material must be labeled at the C2 position.

A common synthetic route starts with a ¹³C-labeled cyanide, such as potassium cyanide (K¹³CN), which introduces the labeled carbon that will become the C2 of glycine. The Strecker synthesis, a classic method for producing amino acids, can be adapted for this purpose. This synthesis involves the reaction of an aldehyde (in this case, formaldehyde), ammonia, and potassium cyanide. The initial product is an α-aminonitrile, which is then hydrolyzed to yield the desired α-amino acid, glycine, with the ¹³C label at the C2 position. mdpi.com

Another versatile approach involves starting with a ¹³C-labeled building block that can be readily converted to the C2 fragment of glycine. For instance, ¹³C-labeled formaldehyde (B43269) (H¹³CHO) can be used in reactions like the Strecker synthesis to introduce the labeled carbon at the desired position. mdpi.com The choice of synthetic pathway often depends on the availability and cost of the labeled starting materials, as well as the desired yield and purity of the final product.

Isotopic Enrichment Techniques and Purity Assessment for GLYCINE (2-13C)

Achieving high isotopic enrichment is paramount for the utility of GLYCINE (2-13C) as a tracer. The goal is to maximize the percentage of glycine molecules that contain the ¹³C isotope at the C2 position, while minimizing the presence of the naturally abundant ¹²C isotope. Isotopic enrichment is typically reported as atom percent ¹³C, with commercially available GLYCINE (2-13C) often exceeding 99 atom % ¹³C.

The enrichment level is primarily determined by the isotopic purity of the ¹³C-labeled precursor used in the synthesis. Therefore, sourcing high-purity starting materials is a critical first step.

Mass Spectrometry (MS): This is a fundamental technique for determining isotopic enrichment. By analyzing the mass-to-charge ratio of the glycine molecules, the proportion of ¹³C-labeled molecules to their unlabeled counterparts can be accurately quantified. High-resolution mass spectrometry can further distinguish between different isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a powerful tool for confirming the position of the isotopic label within the molecule. It provides direct evidence that the ¹³C atom is located at the C2 position. It can also be used to assess isotopic purity.

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the synthesized glycine, ensuring that it is free from starting materials, byproducts, and other impurities. medchemexpress.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, and is often used for the analysis of amino acids. nih.gov

The combination of these techniques provides a comprehensive assessment of the quality of the synthesized GLYCINE (2-13C), ensuring its suitability for demanding research applications.

Development of Diverse Glycine Isotopologues for Multifaceted Tracer Studies

The strategic labeling of glycine extends beyond the single ¹³C label at the C2 position. The development of a variety of glycine isotopologues, where different atoms are replaced with their stable isotopes, has significantly expanded the scope of tracer studies. otsuka.co.jp These diverse isotopologues allow researchers to simultaneously track different metabolic pathways and gain a more holistic understanding of complex biological systems. nih.govwellcomeopenresearch.org

Some of the key glycine isotopologues and their applications include:

Glycine-1-¹³C: With the label at the carboxyl carbon (C1), this isotopologue is used to trace the fate of the carboxyl group in metabolic reactions.

Glycine-¹³C₂,¹⁵N: This molecule is labeled with ¹³C at both carbon positions and with the stable isotope of nitrogen, ¹⁵N, at the amino group. otsuka.co.jp This allows for the simultaneous tracing of both the carbon backbone and the nitrogen atom of glycine, providing insights into both carbon and nitrogen metabolism. isotope.com

Glycine-d₂: Deuterium (B1214612) (²H or D) labeling at the C2 position is often used in pharmacokinetic studies to investigate the metabolic fate of drugs and to study kinetic isotope effects.

Glycine (¹³C₂; 2,2-D₂; ¹⁵N): This highly substituted isotopologue contains multiple stable isotopes, offering a powerful tool for complex metabolic flux analysis. alfa-chemistry.com

The ability to synthesize and utilize this array of glycine isotopologues has been instrumental in advancing our knowledge in various fields, including:

Metabolomics: Tracing the flow of atoms through metabolic pathways. nih.gov

Proteomics: Quantifying protein synthesis and turnover.

Neuroscience: Investigating the role of glycine as a neurotransmitter. caymanchem.commedchemexpress.com

Drug Development: Understanding the metabolism and pharmacokinetics of new therapeutic agents. nih.gov

The continued development of synthetic methodologies and the availability of diverse isotopically labeled compounds are crucial for pushing the boundaries of scientific discovery. researchgate.net

Sophisticated Analytical Methodologies for Detection and Quantification of Glycine 2 13c and Its Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy in GLYCINE (B1666218) (2-13C) Research

NMR spectroscopy is a powerful non-invasive technique that provides detailed information about the structural and chemical environment of atomic nuclei. In the context of GLYCINE (2-13C) research, it allows for the precise determination of 13C label incorporation into various metabolites.

13C NMR Spectroscopy for High-Resolution Metabolite Isotopomer Analysis

13C NMR spectroscopy is instrumental in resolving and quantifying the isotopomers of metabolites derived from GLYCINE (2-13C). This technique can distinguish between different positional isomers of 13C-labeled molecules, providing a detailed map of metabolic pathways. For instance, in studies involving the infusion of [1-13C]-glucose, the 13C label is tracked as it is incorporated into downstream metabolites like glutamate (B1630785) and glutamine, allowing for the quantification of metabolic fluxes through pathways such as glycolysis and the tricarboxylic acid (TCA) cycle. acs.org The analysis of 1D 1H and 13C NMR spectra allows for the quantification of 13C enrichments and the abundance of different isotopomers in mixtures of metabolites. researchgate.net

The precision of 13C NMR enables the differentiation of isotopomers based on spin-spin coupling patterns. researchgate.net This detailed isotopic information is crucial for metabolic flux analysis (MFA). researchgate.net While highly informative, the inherent low sensitivity of the 13C nucleus can be a limitation, particularly for metabolites at low concentrations. researchgate.netnih.gov

Application of Solid-State 13C NMR (CP/MAS) for Structural and Dynamic Insights

Solid-state 13C Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing Cross-Polarization/Magic Angle Spinning (CP/MAS), provides valuable information on the structural and dynamic properties of GLYCINE (2-13C) and its derivatives in solid forms. escholarship.orgnih.gov The 13C CP/MAS technique enhances the signal of low-abundance 13C nuclei by transferring polarization from abundant proton spins, significantly improving sensitivity. escholarship.orgnih.gov

This method is particularly useful for studying polymorphism, as demonstrated in the characterization of the α and γ polymorphs of glycine. escholarship.org The different hydrogen bonding arrangements in these polymorphs result in distinct chemical shifts in the 13C CP/MAS spectra. escholarship.org For example, a study on a mixture of α and γ polymorphs of glycine showed distinguishable signals for the carbonyl and α-carbon atoms of each form. escholarship.org However, the effectiveness of the cross-polarization technique can be influenced by molecular dynamics. For instance, the technique may fail at low temperatures or for certain polymorphs like β-glycine due to shortened proton spin-lattice relaxation times in the rotating frame (¹H T1ρ) caused by hindered rotation of the -NH3+ group. escholarship.org

Solid-state NMR can also be used to study the structure and dynamics of biopolymers that may be metabolized from GLYCINE (2-13C). researchgate.netacs.org For example, 13C CP/MAS has been extensively used to study the carbohydrate composition and crystalline structure of materials like starch. nih.govacs.org

Advancements in Hyperpolarized 13C NMR (DNP NMR) for Enhanced In Vivo Detection Sensitivity

Hyperpolarized 13C NMR, primarily through dissolution Dynamic Nuclear Polarization (d-DNP), has emerged as a groundbreaking technique for dramatically increasing the sensitivity of NMR experiments, enabling real-time in vivo metabolic imaging. researchgate.netjps.jpnih.gov This method can enhance the NMR signal by more than 10,000-fold, allowing for the detection of metabolic conversions of 13C-labeled substrates with high temporal resolution. oup.com

A significant challenge in hyperpolarized 13C NMR is the rapid decay of the hyperpolarized state, which is governed by the spin-lattice relaxation time (T1). researchgate.netnih.gov For peptides and larger molecules, T1 values are often too short for in vivo applications. researchgate.net Research has shown that strategic isotopic labeling can significantly prolong T1 times. For instance, labeling the C-terminal glycine of a peptide as [1-13C]Gly-d2 has been shown to result in sufficiently long T1 values for in vivo studies. researchgate.netnih.gov

This strategy has been successfully applied to develop hyperpolarized probes like 13C-glutathione (γ-Glu-Cys-[1-13C]Gly-d2), which exhibited a T1 of 58 ± 3 seconds at 3 Tesla, allowing for the in vivo detection of its enzymatic conversion. researchgate.netchemrxiv.org These advancements are expanding the scope of DNP NMR to include the study of oligopeptide metabolism in living organisms. nih.gov

Investigations of GLYCINE (2-13C) in Anisotropic Media and Prochiral-Chiral Interactions via NMR

NMR studies of GLYCINE (2-13C) in anisotropic media, such as stretched gelatin or κ-carrageenan gels, have revealed subtle prochiral and chiral interactions. nih.govresearchgate.netresearchgate.net When glycine is dissolved in these chiral environments, the two methylene (B1212753) protons (which are prochiral) become chemically non-equivalent, leading to the observation of distinct signals in the NMR spectrum. nih.govacs.org

The use of GLYCINE (2-13C) in these experiments allows for the measurement of one-bond carbon-proton coupling constants (¹JCH) and residual dipolar couplings (DCH). These parameters are sensitive to the molecular orientation and can be used to probe the interactions between the glycine molecule and the anisotropic medium. nih.gov For instance, in stretched gelatin gels, the ¹H NMR spectrum of glycine shows a well-resolved doublet due to ¹H-¹H dipolar interactions. nih.gov When GLYCINE (2-13C) is used, this doublet is further split by the ¹JCH coupling. nih.gov

Furthermore, studies using deuterated isotopomers of GLYCINE (2-13C) have allowed for the resolution of signals from enantiomers and the assignment of prochiral sites. nih.govresearchgate.net These investigations provide fundamental insights into molecular recognition and the nature of weak interactions in biological systems.

Mass Spectrometry (MS) Based Techniques for Isotopic Tracing

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is widely used in metabolic research to trace the incorporation of stable isotopes like 13C from labeled substrates into various metabolites.

Gas Chromatography-Mass Spectrometry (GC/MS) for Positional 13C Enrichment Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. In the context of GLYCINE (2-13C) research, GC/MS is employed to determine the positional enrichment of 13C in glycine and its metabolites after derivatization to increase their volatility, commonly through trimethylsilylation (TMS). mdpi.comnih.gov

The analysis of the mass spectra of different fragment ions of a derivatized metabolite allows for the calculation of 13C enrichment at specific carbon positions. mdpi.comresearchgate.net For example, for glycine derivatized to glycine_3TMS, specific fragments can be analyzed to determine the 13C enrichment at the C1 and C2 positions. mdpi.comnih.gov This positional information is invaluable for metabolic flux analysis, providing more constraints on metabolic models and leading to more precise flux estimations. nih.gov

However, it is crucial to validate the GC/MS-based positional approaches, as some fragment ions may exhibit biases in 13C measurements, which can lead to significant errors in the estimated positional enrichments. mdpi.comnih.gov The use of 13C-positional-transfer (PT) standards with known carbon isotopologue distributions is essential for this validation. mdpi.comnih.gov Recent studies have successfully validated GC/MS-based positional analysis for the C1 and C2 positions of glycine_3TMS, which has been applied to investigate key metabolic fluxes in plants. mdpi.comresearchgate.net

Interactive Data Table: Validated GC/MS-based 13C-Positional Analysis for Glycine_3TMS

Metabolite DerivativeValidated Carbon Positions for 13C Enrichment AnalysisKey Research ApplicationReference
Glycine_3TMSC1, C2Investigating photorespiration and other primary metabolic fluxes in plants. mdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for metabolomics, offering high sensitivity and selectivity for the comprehensive analysis of metabolites. oulu.fi When used in conjunction with stable isotope tracers like Glycine (2-13C), LC-MS enables detailed tracking of carbon flux through various metabolic pathways. researchgate.net The methodology separates complex mixtures of metabolites via liquid chromatography, after which mass spectrometry detects and quantifies the compounds based on their mass-to-charge ratio. oulu.fi This allows for the differentiation of unlabeled (12C) metabolites from their 13C-labeled counterparts synthesized from Glycine (2-13C).

The general workflow involves culturing cells or organisms in media containing the labeled glycine, followed by extraction of polar metabolites. nih.gov These extracts are then analyzed by LC-MS. High-resolution mass spectrometry, in particular, can accurately determine the mass of metabolites, allowing for the identification of isotopologues—molecules that differ only in their isotopic composition. nih.govresearchgate.net By analyzing the mass isotopomer distributions, researchers can map active metabolic pathways. For example, the incorporation of the 13C label from [2-13C]-glycine into serine, and subsequently into other central metabolites, can be precisely tracked. researchgate.netresearchgate.net

Research findings have demonstrated the utility of LC-MS in tracing Glycine (2-13C) metabolism:

Pathway Tracing: Studies have successfully used LC-MS to follow the 13C label from glycine into key metabolites of photorespiration and the Calvin cycle, such as serine. researchgate.netresearchgate.net

Metabolite Identification: In human cell cultures, LC-HRMS (High-Resolution Mass Spectrometry) has been used to analyze cells grown in a 13C-based medium, identifying thousands of metabolite ions and confirming their endogenous synthesis through the detection of 13C incorporation. nih.gov

Quantitative Analysis: Differential isotope labeling, where samples are labeled with 12C or 13C tags, allows for precise relative quantification of metabolites between different sample groups, such as a control versus a treated sample. acs.org

The table below summarizes key metabolites that can be profiled using LC-MS when tracing the metabolism of Glycine (2-13C).

Metabolite ClassSpecific Metabolites DetectedResearch Context
Amino Acids Serine, Glutamine, Aspartate, Alanine (B10760859), ThreonineTracing photorespiration, glycolysis, and TCA cycle activity. researchgate.netresearchgate.netbiorxiv.org
Glutathione (B108866) Glutathione (GSH), γ-glutamylcysteinyl-[2-13C]-glycineAssessing antioxidant synthesis pathways in tumor tissues. researchgate.net
Purines Deoxyadenosine (B7792050) (dA), Deoxyguanosine (dG)Measuring rates of de novo DNA synthesis. nih.gov
Organic Acids GlycerateInvestigating intermediates of photorespiration. researchgate.net

This table is generated based on findings from multiple research articles. researchgate.netresearchgate.netbiorxiv.orgnih.gov

Functional Mass Spectrometry Imaging (fMSI) for Spatially Resolved Metabolic Mapping

While LC-MS provides comprehensive data on the metabolome of a bulk tissue sample, it lacks spatial information. Functional Mass Spectrometry Imaging (fMSI) is an innovative technique that overcomes this limitation by mapping the metabolic activity directly within tissue sections. researchgate.netnih.gov This method provides crucial insights into metabolic heterogeneity, which is particularly important in complex tissues like tumors where different regions can exhibit distinct metabolic phenotypes. researchgate.netnih.gov

A novel fMSI method has been developed to visualize the conversion of glycine to glutathione. researchgate.netresearchgate.net The approach, known as the multiple-infusion start time (MIST) strategy, involves the timed intravenous administration of multiple, distinct stable isotope-labeled (SIL) versions of glycine to a living organism before the tissue is harvested. nih.gov For example, a study on tumor-bearing mice used three different glycine isotopologues infused at sequential time points. nih.gov

Mass spectrometry imaging is then performed on sections of the excised tissue. By analyzing the specific mass-to-charge ratios of each glycine isotopologue and the resulting labeled glutathione, researchers can create a map that shows not only the distribution of these molecules but also the rate of their conversion. researchgate.netnih.gov This provides a "functional" map of metabolic activity, revealing which areas of the tissue are actively synthesizing glutathione. researchgate.net

Key findings from fMSI studies using labeled glycine include:

Metabolic Heterogeneity in Tumors: In murine 4T1 mammary tumors, fMSI revealed that while glutathione levels were highest at the tumor periphery, some of these high-content regions had low metabolic activity for glutathione synthesis. researchgate.netnih.gov

Mapping Substrate Uptake and Perfusion: The technique can also detect variations in the delivery of the glycine isotopologues, offering a measure of tissue perfusion and substrate uptake, which contributes to the observed differences in metabolic rates. researchgate.netnih.gov

Kinetic Data from a Single Sample: The MIST approach allows for the generation of multiple time-point kinetic data for both substrate uptake and product synthesis from each spatial location within a single tissue sample. researchgate.netnih.gov

The table below details the glycine isotopologues used in a representative fMSI study.

Glycine IsotopologueAbbreviationUse in Study
[2-13C,15N]-glycine1glyInfused at the first time point to initiate metabolic tracing. nih.gov
[1,2-13C2]-glycine2glyInfused at a second, later time point. nih.gov
[1,2-13C2,15N]-glycine3glyInfused at a third, final time point before tissue harvest. nih.gov

This table is based on a study mapping glycine metabolism in mouse mammary tumors. nih.gov

Chemical Reaction Interface Mass Spectrometry (CRIMS) for High-Sensitivity Isotope Ratio Measurement

Chemical Reaction Interface Mass Spectrometry (CRIMS) is a highly sensitive analytical approach designed for the precise measurement of stable isotope ratios. tandfonline.com It is often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), creating a powerful system (HPLC/CRIMS) for analyzing specific compounds within a complex biological mixture. nih.govuva.nl The key feature of CRIMS is an interface that converts all carbon from the analyte eluting from the HPLC column into carbon dioxide (CO2) gas. nih.govnih.gov This CO2 is then introduced into an isotope ratio mass spectrometer (IRMS), which measures the 13CO2 to 12CO2 ratio with exceptional precision. nih.govnih.gov

This technique is particularly valuable for studies where the incorporation of the 13C label is low, as it can detect very small changes in the isotope ratio above the natural abundance of 13C. tandfonline.com Unlike conventional mass spectrometry that measures the mass of the entire molecule, CRIMS focuses solely on the isotope ratio of a specific element, which significantly enhances sensitivity and accuracy for isotope tracing experiments. nih.govtandfonline.com

A significant application of HPLC/CRIMS using labeled glycine is the measurement of DNA synthesis rates. nih.gov In this method, [1-13C]-glycine is supplied to cells, where it is incorporated into the purine (B94841) rings of deoxyadenosine (dA) and deoxyguanosine (dG) during de novo DNA synthesis. nih.gov After extracting and hydrolyzing the DNA, the nucleosides are separated by HPLC, and the 13C enrichment in dA and dG is measured by the CRIMS system. nih.gov

Key advantages and findings of CRIMS include:

High Precision: CRIMS can measure 13C enrichments with a precision of 0.007%. tandfonline.com In studies measuring nucleotide isotope ratios, precision was better than 0.04%. nih.govumt.edu

High Sensitivity: The method avoids the need for derivatization, which can dilute the isotopic enrichment, thus maintaining high sensitivity. tandfonline.com It can be used to measure DNA synthesis with nonradioactive, nontoxic tracers. nih.gov

Specificity: The HPLC front-end separates metabolites, ensuring that the measured isotope ratio is specific to the target compound (e.g., dG or dA). nih.gov

The table below highlights the performance metrics of CRIMS in isotopic analysis.

ParameterReported Value/FindingContext
Precision (13C Enrichment) 0.007%Measurement with a conventional quadrupole mass spectrometer analyzer. tandfonline.com
Precision (Isotope Ratio) < 0.1% to 0.04%Measurement of nucleotide isotope ratios in KIE studies. nih.govumt.edu
Reproducibility (δ13C) Interday: < 0.5 ‰Analysis of nucleotides via LC/IRMS. uva.nl
Detection Limit 1.0 - 2.0 nmolFor nucleotide analysis via LC/IRMS. uva.nl

This table synthesizes performance data from several studies utilizing CRIMS or similar LC/IRMS setups. tandfonline.comuva.nlnih.govumt.edu

Mechanistic and Flux Oriented Research Applications of Glycine 2 13c in Biological Systems

Elucidation of One-Carbon (1C) Metabolism Pathways

One-carbon metabolism is a crucial set of interconnected reactions that transfer one-carbon units for the biosynthesis of nucleotides, amino acids, and other essential biomolecules. d-nb.infotavernarakislab.gr Glycine (B1666218) is a key player in this network, and Glycine (2-13C) provides a means to dissect the intricate pathways involved.

In-depth Analysis of Glycine Cleavage System (GCS) Activity and Formate (B1220265) Generation

The Glycine Cleavage System (GCS) is a mitochondrial multi-enzyme complex that catalyzes the primary route of glycine degradation. nih.govfrontiersin.orgresearchgate.net This system breaks down glycine into carbon dioxide, ammonia (B1221849), and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate (5,10-CH2-THF). mdpi.comnih.gov When using Glycine (2-13C) as a tracer, the 13C label is transferred to tetrahydrofolate (THF), yielding [13C]5,10-CH2-THF. mdpi.comnih.govnih.gov This labeled one-carbon unit can then be exported from the mitochondria, often as formate, to participate in cytosolic one-carbon metabolism. mdpi.comnih.govescholarship.org

Isotopic labeling studies with [2-13C]glycine have been instrumental in quantifying GCS activity in various organisms and cell types, from bacteria to humans. nih.govox.ac.uk For instance, research in human hepatoma cell lines has demonstrated that the 2-carbon of glycine is catabolized by the GCS, and the resulting formate is incorporated into various downstream metabolites. mdpi.comnih.gov Such tracing experiments have revealed that GCS activity can account for a significant portion of whole-body glycine flux in humans. mdpi.com Furthermore, studies in pluripotent stem cells have shown that the GCS is highly active and essential for maintaining their pluripotent state. nih.gov

The generation of formate from the GCS is a critical link between mitochondrial and cytosolic one-carbon pools. Tracing studies with Glycine (2-13C) have allowed researchers to follow the metabolic fate of this GCS-derived formate, demonstrating its tissue-specific utilization. For example, in the liver, a larger proportion of GCS-derived formate is used for serine and methionine synthesis, while in the bone marrow, it is preferentially channeled into dTMP synthesis. nih.gov

Table 1: Incorporation of [2-13C]glycine into Metabolites via the Glycine Cleavage System

This table summarizes the observed labeling patterns in key metabolites following the administration of [2-13C]glycine, indicating the activity of the Glycine Cleavage System (GCS) and the subsequent utilization of the 13C-labeled one-carbon unit.

nih.gov
MetaboliteObserved Labeled SpeciesMetabolic SignificanceReference
Serine[2-13C]serine, [3-13C]serine, [2,3-13C]serineDemonstrates the reversibility of the serine-glycine interconversion and the incorporation of the 13C from glycine's C2 into the one-carbon pool used for serine synthesis.
Deoxythymidine (dTMP)dTMP (dT+1)Indicates the utilization of GCS-derived formate for de novo thymidylate synthesis.
Generated code

Characterization of Serine Hydroxymethyltransferase (SHMT) Function and Serine-Glycine Interconversion Dynamics

Serine hydroxymethyltransferase (SHMT) is a pyridoxal (B1214274) phosphate-dependent enzyme that catalyzes the reversible interconversion of serine and glycine. wikipedia.orgmdpi.com This reaction is a major source of one-carbon units for the cell, producing 5,10-CH2-THF from THF. wikipedia.org SHMT exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. nih.gov

Glycine (2-13C) is an invaluable tool for studying the dynamics of the SHMT-catalyzed reaction in both directions. When [2-13C]glycine is provided to cells, the activity of SHMT can be monitored by the appearance of [2-13C]serine. nih.govoncotarget.com This has been used to assess SHMT2 activity in cancer cells, where a reduction in [2-13C]serine levels after SHMT2 knockdown confirmed decreased enzyme activity. nih.gov Conversely, tracing with universally labeled serine ([U-13C]serine) allows for the monitoring of glycine synthesis. pnas.org

The use of [2-13C]glycine has also enabled the detailed analysis of serine isotopomers by techniques like 13C-NMR and mass spectrometry. nih.gov The formation of [2-13C]serine, [3-13C]serine, and [2,3-13C]serine from [2-13C]glycine provides definitive evidence for the coupled activity of the GCS and SHMT in the mitochondria. nih.gov These studies have shown that the C2 of glycine is a primary source for the methylene (B1212753) group of 5,10-CH2-THF, which is then used for serine synthesis. nih.gov

Tracing of 13C Labels into De Novo Purine (B94841) and Thymidylate Biosynthesis Pathways

The one-carbon units derived from glycine metabolism are essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA. d-nb.info Glycine itself is directly incorporated into the purine ring, while one-carbon units from the folate cycle are required for the formation of specific carbons in the purine ring and for the methylation of dUMP to form dTMP. medicinacomplementar.com.brnih.gov

Metabolic tracing with Glycine (2-13C) has been effectively used to follow the contribution of glycine to these biosynthetic pathways. Studies have shown the incorporation of the 13C label from [2-13C]glycine into purine nucleotides in rapidly proliferating cancer cells, indicating that consumed glycine supports de novo purine synthesis. medicinacomplementar.com.br By using either [1-13C]glycine or [2-13C]glycine, researchers can distinguish between the direct incorporation of the glycine backbone and the contribution of the one-carbon unit from the GCS. medicinacomplementar.com.br For instance, the use of [1-13C]glycine leads to labeled purines, while the pyrimidine (B1678525) deoxythymidine (dT) remains unlabeled, as expected from the known biosynthetic pathways. nih.gov

Furthermore, the 13C from the 2-position of glycine, after being processed through the GCS to form a one-carbon unit, can be incorporated into both purines and thymidylate. mdpi.comnih.gov The detection of M+3 labeled purines and M+1 labeled dTMP after [2-13C]glycine administration confirms the utilization of GCS-derived formate in these pathways. nih.govescholarship.orgresearchgate.net These tracing studies have been crucial in understanding how cancer cells rewire their metabolism to fuel rapid proliferation by increasing the flux through glycine-dependent biosynthetic pathways. medicinacomplementar.com.brnih.gov

Interconnections with the Methionine and Folate Cycles in Cellular Metabolism

The folate and methionine cycles are intimately linked, and glycine metabolism plays a central role in supplying one-carbon units to both. d-nb.infotavernarakislab.grplos.org The 5,10-CH2-THF generated from glycine via SHMT and the GCS can be used to produce 5-methyl-THF, which then donates its methyl group to homocysteine to form methionine in a reaction catalyzed by methionine synthase. d-nb.info

Tracing studies with Glycine (2-13C) have helped to elucidate these interconnections. The appearance of a +1 mass isotopomer of methionine (Met+1) in cells cultured with [2-13C]glycine demonstrates that the one-carbon unit derived from the GCS is utilized for methionine synthesis. mdpi.comnih.govnih.gov This provides direct evidence for the flow of carbon from glycine, through the folate cycle, and into the methionine cycle.

These integrated metabolic pathways are crucial for maintaining cellular methylation potential, as methionine is the precursor for S-adenosylmethionine (SAM), the universal methyl donor for numerous biological methylation reactions. d-nb.info Research in C. elegans has shown that glycine supplementation can extend lifespan in a manner that is dependent on the methionine cycle, highlighting the importance of this metabolic connection in aging. plos.org

Quantitative Metabolic Flux Analysis (MFA) in Diverse Organismal and Cellular Models

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. creative-proteomics.comrsc.org By introducing a 13C-labeled substrate like Glycine (2-13C) and measuring the distribution of the 13C label in downstream metabolites, MFA can provide a detailed map of cellular metabolism. frontiersin.orgnih.gov

Integration of GLYCINE (2-13C) Tracing with Glycolysis and Pentose Phosphate (B84403) Pathway Studies

While Glycine (2-13C) is primarily used to probe one-carbon metabolism, its integration with tracers for glycolysis and the Pentose Phosphate Pathway (PPP), such as specifically labeled glucose isotopes, allows for a more comprehensive understanding of central carbon metabolism. nih.govnih.govmdpi.com The serine biosynthesis pathway, which is directly linked to glycine metabolism, branches off from the glycolytic intermediate 3-phosphoglycerate (B1209933). nih.gov Therefore, the flux through this pathway represents a significant intersection between glycolysis and one-carbon metabolism.

By combining [2-13C]glycine tracing with, for example, [1,2-13C2]glucose tracing, researchers can simultaneously measure fluxes through glycolysis, the PPP, and the serine/glycine-dependent one-carbon network. nih.govmdpi.com This integrated approach is crucial for understanding how cells coordinate these central metabolic pathways to meet their biosynthetic and energetic demands under different physiological conditions. For instance, in cancer cells, there is often an increased shunting of glycolytic intermediates into the serine biosynthesis pathway to support the high demand for one-carbon units for nucleotide and amino acid synthesis. scispace.com

Studies in various organisms, including yeast and bacteria, have utilized MFA with different 13C-labeled substrates to map out their central carbon metabolism. biorxiv.orgasm.org While these studies may not have exclusively used Glycine (2-13C), the principles of MFA they employ are directly applicable to its use. The data on labeling patterns in amino acids derived from glycolytic and PPP intermediates provide the constraints needed for computational models to calculate metabolic fluxes throughout the network.

Table 2: Compound Names Mentioned in the Article

Role of GLYCINE (2-13C) in Dissecting Tricarboxylic Acid (TCA) Cycle and Anaplerotic Fluxes

Glycine labeled at the C2 position, GLYCINE (2-13C), serves as a powerful tracer for elucidating the intricate workings of the Tricarboxylic Acid (TCA) cycle and associated anaplerotic pathways in various biological systems. When GLYCINE (2-13C) is introduced into a system, its labeled carbon atom can be tracked as it is incorporated into different metabolites, providing a dynamic view of metabolic fluxes.

One key application is in understanding how different carbon sources are metabolized and integrated into central carbon metabolism. For instance, in the marine diatom Phaeodactylum tricornutum, studies using 2-13C glycerol (B35011) showed that it is primarily converted to 3-phosphoglycerate (3PG), which then forms phosphoenolpyruvate (B93156) (PEP) and subsequently pyruvate (B1213749). This pyruvate can then enter the TCA cycle. researchgate.net The labeling patterns observed in amino acids like glycine and serine, derived from these central metabolites, help to quantify the relative contributions of different pathways.

The metabolism of GLYCINE (2-13C) itself provides direct insights. The glycine cleavage system (GCS), a major pathway for glycine catabolism, breaks down glycine into CO2, ammonia, and a one-carbon unit carried by tetrahydrofolate (THF). The 13C label from GLYCINE (2-13C) is transferred to THF, forming 13C-labeled methylene-THF. mdpi.com This labeled one-carbon unit can then be used in various biosynthetic reactions, including the synthesis of serine. The interconversion of serine and glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a critical node connecting one-carbon metabolism with glycolysis and the TCA cycle. By tracing the 13C label from GLYCINE (2-13C) to serine, researchers can quantify the flux through this reversible reaction.

Furthermore, the labeled carbon from GLYCINE (2-13C) can eventually enter the TCA cycle through various routes. For example, serine can be converted to pyruvate, which is then decarboxylated to acetyl-CoA, a primary entry point into the TCA cycle. The distribution of the 13C label among the intermediates of the TCA cycle and related amino acids provides a detailed map of metabolic fluxes. This allows for the quantification of not only the main TCA cycle activity but also anaplerotic fluxes, which are reactions that replenish TCA cycle intermediates consumed for biosynthesis. nih.govnih.gov

The analysis of mass isotopomer distributions (MIDs) in metabolites downstream of GLYCINE (2-13C) administration is a cornerstone of this approach. By measuring the relative abundances of molecules with different numbers of 13C atoms, researchers can deduce the pathways through which the label has traveled. This quantitative data is essential for constructing and validating metabolic models. osti.gov

Table 1: Illustrative Labeling Patterns from [2-13C]Glycine in Central Carbon Metabolism

MetaboliteExpected Labeling Pattern from [2-13C]GlycineMetabolic Implication
Serine M+1 (at C3), M+2 (at C2 and C3)Indicates activity of the glycine cleavage system and serine hydroxymethyltransferase (SHMT). mdpi.comnih.gov
Pyruvate M+1 (at C3)Shows conversion of serine to pyruvate.
Acetyl-CoA M+1 (at C2)Represents entry of the labeled carbon into the TCA cycle.
Citrate M+1, M+2Reflects incorporation of labeled acetyl-CoA into the TCA cycle.
Glutamate (B1630785) M+1, M+2Demonstrates flux through the TCA cycle to α-ketoglutarate.

This table provides a simplified, illustrative example of expected labeling patterns. Actual MIDs will be more complex and depend on the specific organism and conditions.

Determination of Kinetic Isotope Effects (KIEs) in Enzymatic Reactions

The use of GLYCINE (2-13C) is instrumental in determining kinetic isotope effects (KIEs), which provide profound insights into the mechanisms of enzyme-catalyzed reactions. A KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. By comparing the reaction rate with GLYCINE (2-13C) to that with the unlabeled glycine, researchers can probe the nature of the transition state and identify rate-limiting steps.

For reactions where a bond to the C2 carbon of glycine is broken in the rate-determining step, a primary KIE is expected. The heavier 13C isotope forms a stronger bond, leading to a slower reaction rate. The magnitude of this KIE can reveal details about the geometry of the transition state.

Even when the C2 carbon is not directly involved in bond breaking, a secondary KIE can be observed. researchgate.net This occurs if there is a change in hybridization at the C2 carbon during the transition state. For example, a change from sp3 to sp2 hybridization, or vice versa, will alter the vibrational frequencies of bonds to the C2 carbon, resulting in a measurable KIE.

A notable example is the study of peptidylglycine α-hydroxylating monooxygenase (PHM), an enzyme involved in the biosynthesis of many peptide hormones. nih.gov Using deuterated glycine, researchers found a large intrinsic deuterium (B1214612) isotope effect, suggesting that the hydroxylation of glycine proceeds via a stepwise mechanism. nih.gov While this study used deuterium, similar principles apply to 13C labeling. The use of GLYCINE (2-13C) in conjunction with other isotopic labels can provide a more complete picture of the reaction mechanism. acs.org

The determination of KIEs using GLYCINE (2-13C) is not limited to bond-breaking events. It can also be used to study conformational changes and substrate binding. The relationship between KIEs and catalytic efficiency can reveal how enzymes have evolved to optimize their function. researchgate.net In some cases, the observed KIE can be used to infer the commitment to catalysis, which is the partitioning of the enzyme-substrate complex between product formation and substrate release. acs.org

Table 2: Representative Kinetic Isotope Effects in Glycine-Utilizing Enzymes

EnzymeReactionIsotope Effect (Illustrative)Mechanistic Insight
Glycine Decarboxylase Glycine → CO2 + NH4+ + Methylene-THF¹³C/¹²C KIE observed Provides information on the decarboxylation step and the role of the pyridoxal phosphate cofactor.
Peptidylglycine α-hydroxylating monooxygenase (PHM) Glycine hydroxylationDeuterium KIE of 6.5-10.0 nih.govSuggests a stepwise mechanism for C-H bond activation.
Pyruvate Formate-Lyase Radical-based catalysis¹³C labeling identified Gly-734 as the radical site pnas.orgElucidated the position of a critical glycyl radical.
Arylacetate Decarboxylases (GREs) Decarboxylation of arylacetatesSmall deuterium KIEs observed nih.govSupports a hydrogen atom transfer mechanism for reaction initiation.

This table provides illustrative examples. The specific KIE values can vary depending on the experimental conditions.

Application in Metabolic Network Modeling and Flux Estimation in Microbial, Plant, and Mammalian Cell Systems

GLYCINE (2-13C) is a valuable tracer for 13C metabolic flux analysis (13C-MFA), a powerful technique used to quantify intracellular metabolic fluxes in a wide range of biological systems, from microbes to plants and mammalian cells. researchgate.netnih.gov 13C-MFA integrates isotopic labeling data with a stoichiometric model of the metabolic network to provide a detailed map of cellular metabolism. nih.gov

The process begins with the introduction of GLYCINE (2-13C) into the cell culture or organism. As the labeled glycine is metabolized, the 13C atom is incorporated into various downstream metabolites. After reaching an isotopic steady state, the cells are harvested, and the mass isotopomer distributions (MIDs) of key metabolites, particularly protein-bound amino acids, are measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. oup.com

This labeling data is then used to constrain a computational model of the metabolic network. The model consists of a set of biochemical reactions and the mass balances for all the metabolites involved. By fitting the simulated MIDs from the model to the experimentally measured MIDs, the unknown metabolic fluxes can be estimated. nih.gov

In microbial systems, GLYCINE (2-13C) can be used to probe pathways of amino acid biosynthesis and central carbon metabolism, aiding in the metabolic engineering of strains for the production of valuable chemicals. osti.gov

In plant biology, GLYCINE (2-13C) is employed to study complex metabolic networks, including photorespiration and its interaction with the TCA cycle. For example, experiments with Arabidopsis cells using [2-13C]glycine have helped to elucidate the flux from serine to pyruvate. oup.com The selection of appropriate isotopic tracers is crucial for obtaining high-quality data for MFA modeling in plants. mdpi.com

In mammalian cells, particularly in cancer research, GLYCINE (2-13C) is used to investigate the metabolic reprogramming that supports rapid proliferation. researchgate.net Cancer cells often exhibit altered serine and glycine metabolism, and GLYCINE (2-13C) can help to quantify these changes. frontiersin.org For instance, it can be used to trace the contribution of glycine to the one-carbon pool, which is essential for nucleotide synthesis and redox balance. Combining data from GLYCINE (2-13C) with other tracers, such as 13C-labeled glucose or glutamine, provides a more comprehensive view of cancer metabolism. nih.gov

Table 3: Key Considerations for Using GLYCINE (2-13C) in Metabolic Flux Analysis

AspectDescriptionRelevance
Tracer Selection The choice of isotopic tracer is critical for resolving specific fluxes.GLYCINE (2-13C) is particularly useful for probing one-carbon metabolism and its connections to central carbon pathways. vanderbilt.edu
Metabolic Model A well-defined stoichiometric model of the metabolic network is required.The scope of the model determines which fluxes can be accurately estimated. nih.gov
Isotopic Steady State The system should reach an isotopic steady state for accurate flux determination.This ensures that the measured labeling patterns reflect the underlying metabolic fluxes. oup.com
Analytical Techniques Accurate measurement of mass isotopomer distributions is essential.GC-MS, LC-MS, and NMR are commonly used for this purpose.
Data Integration Combining data from multiple labeling experiments can improve flux resolution.Using GLYCINE (2-13C) in parallel with other tracers like [1,2-13C]glucose provides a more complete picture. nih.gov

Investigation of Specific Biosynthetic and Catabolic Pathways

Pathway Elucidation of Glutathione (B108866) Biosynthesis Utilizing GLYCINE (2-13C) as a Precursor

GLYCINE (2-13C) is an indispensable tool for investigating the biosynthesis of glutathione (GSH), a critical antioxidant and detoxifying agent in most living organisms. Glutathione is a tripeptide composed of glutamate, cysteine, and glycine. frontiersin.orgmdpi.com The final step in its synthesis involves the addition of glycine to γ-glutamylcysteine, a reaction catalyzed by glutathione synthetase. frontiersin.org

By supplying GLYCINE (2-13C) to cells or tissues, researchers can directly trace the incorporation of the labeled glycine into the glutathione molecule. The detection of 13C-labeled glutathione provides definitive evidence of de novo synthesis and allows for the quantification of the rate of this process.

Studies in primary astroglial cells from rat brains have demonstrated this application effectively. nih.gov When these cells were incubated with [2-13C]glycine, 13C-labeled glutathione was identified in both the cell extracts and the surrounding medium. nih.gov This finding not only confirmed the ability of astrocytes to synthesize glutathione but also suggested that they can export it, potentially to supply other cell types like neurons.

In more complex analyses, such as those in neuronal models of neurodegeneration, isotopic tracing with labeled precursors is used to reconstruct the entire glutathione metabolism pathway. acs.org While these studies may use labeled glucose to trace the carbon backbone of glutamate and glycine, the principle remains the same. The enrichment of 13C in glycine and subsequently in the glycine moiety of glutathione allows for the calculation of flux through the pathway. acs.orgresearchgate.net For example, fragment analysis of 13C-labeled glutathione can distinguish the labeling in the glutamate part from the glycine-cysteine part, providing more detailed insights into the contributions of different precursors. acs.org

The rate of glutathione synthesis can be influenced by the availability of its precursor amino acids. mdpi.com By using GLYCINE (2-13C), researchers can specifically assess the role of glycine availability in regulating glutathione production under various physiological and pathological conditions. This is particularly relevant in the context of diseases associated with oxidative stress, where glutathione metabolism is often perturbed.

Table 4: Tracing [2-13C]Glycine into Glutathione

StepMetaboliteLabeling StatusSignificance
1 [2-13C]Glycine Labeled at the α-carbonThe isotopic tracer introduced into the system.
2 γ-Glutamylcysteine UnlabeledIntermediate in glutathione synthesis, formed from glutamate and cysteine.
3 Glutathione Synthetase Enzyme catalystCatalyzes the final step of glutathione biosynthesis. frontiersin.org
4 [glycine-2-13C]Glutathione Labeled in the glycine residueThe final product, confirming de novo synthesis from the labeled precursor.

Analysis of De Novo Synthesis Routes for Related Amino Acids (e.g., Serine, Alanine)

GLYCINE (2-13C) is a crucial tracer for dissecting the de novo synthesis pathways of closely related amino acids, most notably serine. The interconversion of glycine and serine is a central reaction in metabolism, catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). This reaction is reversible and plays a key role in one-carbon metabolism. frontiersin.org

When GLYCINE (2-13C) is administered, the 13C label can be transferred to serine. The glycine cleavage system first breaks down [2-13C]glycine, transferring the labeled C2 carbon to tetrahydrofolate (THF) to form 5,10-methylene-13C-THF. This labeled one-carbon unit can then be added to another molecule of glycine (which could be labeled or unlabeled) by SHMT to synthesize serine. This results in serine being labeled at its C3 position ([3-13C]serine). mdpi.comnih.gov

Furthermore, direct reversal of the SHMT reaction can convert [2-13C]glycine and an unlabeled one-carbon unit into [2-13C]serine. The presence of newly synthesized [2-13C]serine, [3-13C]serine, and even [2,3-13C]serine in cell extracts and culture media after incubation with [2-13C]glycine provides clear evidence for the activity and directionality of these pathways. nih.gov Such findings have been demonstrated in astroglial cells, proving their capacity to synthesize and release serine using glycine as a precursor. nih.gov

In contrast, tracing the label from GLYCINE (2-13C) to alanine (B10760859) is less direct and can indicate the flux through other metabolic routes. For instance, if labeled serine is converted to pyruvate, and this pyruvate is then transaminated, the result would be labeled alanine. However, in some systems, such as Arabidopsis cell cultures, experiments with [2-13C]glycine have shown extensive labeling in serine but only natural abundance signals in alanine. oup.com This indicates a negligible flux through the pathway from serine to pyruvate and then to alanine under those specific conditions.

The quantitative analysis of these labeling patterns allows for the calculation of metabolic fluxes, such as the rate of glycine-to-serine conversion. This is particularly important in studying diseases like cancer, where the de novo synthesis of serine and glycine is often upregulated to support cell proliferation. nih.gov

Table 5: De Novo Synthesis of Amino Acids from [2-13C]Glycine

PrecursorProductKey Enzyme(s)Labeling Pattern in ProductMetabolic Pathway
[2-13C]Glycine Serine Glycine Cleavage System, SHMT[3-13C]Serine, [2,3-13C]SerineOne-carbon metabolism-mediated synthesis. nih.gov
[2-13C]Glycine Serine SHMT (reverse reaction)[2-13C]SerineDirect interconversion. nih.gov
[2-13C]Glycine Alanine SHMT, Serine Dehydratase, Alanine Transaminase[3-13C]AlanineConversion of glycine to serine, then to pyruvate, and finally to alanine. researchgate.net

Mechanistic Studies of Enzyme Catalysis (e.g., Glycine C-acetyltransferase, PLP-dependent enzymes)

GLYCINE (2-13C) is a valuable probe for elucidating the catalytic mechanisms of enzymes that use glycine as a substrate, particularly those dependent on pyridoxal phosphate (PLP). PLP is a versatile cofactor involved in a wide range of reactions in amino acid metabolism, including transamination, decarboxylation, and racemization.

One example is the glycine cleavage system (GCS), a multi-enzyme complex that catalyzes the major pathway of glycine degradation in many organisms. nih.gov The GCS consists of four proteins (P, H, T, and L proteins). The P-protein, a PLP-dependent enzyme, initiates the process by decarboxylating glycine. nih.gov While not a direct use of GLYCINE (2-13C) for KIEs on the C2 carbon, isotopic labeling studies have been fundamental to understanding this system. For instance, using glycine labeled at the C1 or C2 position with 14C helped to establish the stoichiometry of the reaction and the fate of each carbon atom. nih.gov

Another relevant enzyme is 2-amino-3-ketobutyrate CoA ligase, also known as glycine C-acetyltransferase. This PLP-dependent enzyme is involved in the degradation of threonine. It catalyzes the transfer of the acetyl group from 2-amino-3-ketobutyrate to Coenzyme A, yielding glycine and acetyl-CoA. ebi.ac.uk Mechanistic studies of such PLP-dependent enzymes often involve tracking the formation and breakdown of key intermediates, such as the external aldimine formed between the amino acid substrate and PLP. While direct isotopic labeling of the substrate at the reacting carbon is common, GLYCINE (2-13C) could be used to probe for secondary KIEs that might reveal subtle conformational changes during catalysis.

More broadly, GLYCINE (2-13C) can be used in structural and mechanistic studies of glycyl radical enzymes (GREs). These enzymes use a conserved glycine residue to generate a stable radical, which then initiates challenging chemical transformations. nih.gov In a landmark study on pyruvate formate-lyase, another GRE, specific 13C labeling of glycine, in combination with EPR spectroscopy, was used to definitively identify Gly-734 as the location of the protein radical. pnas.org This was achieved by observing the hyperfine splitting in the EPR spectrum caused by the 13C nucleus. This approach provides precise information about the electronic structure of the active site and the role of specific residues in catalysis.

The study of enzyme mechanisms often involves a combination of techniques, including steady-state and pre-steady-state kinetics, site-directed mutagenesis, and spectroscopy. GLYCINE (2-13C) provides a powerful tool within this arsenal, allowing researchers to ask specific questions about bond formation and cleavage, transition state structures, and the roles of key amino acid residues.

Research on Glycine Turnover Rates and Metabolic Pool Dynamics in Experimental Systems

The use of stable isotope-labeled compounds, particularly Glycine (2-13C), has become a cornerstone in the quantitative investigation of metabolic fluxes and the dynamics of metabolite pools within complex biological systems. osti.gov This technique, known as 13C Metabolic Flux Analysis (13C-MFA), allows researchers to trace the path of the labeled carbon atom as it is incorporated into various downstream metabolites, providing a detailed map of intracellular reaction rates. nih.govfrontiersin.orgvanderbilt.edu By measuring the isotopic enrichment in metabolic products over time, it is possible to determine the rates of synthesis, catabolism, and interchange between different metabolic pools. nih.govoup.com Glycine (2-13C) is particularly valuable for probing the activities of one-carbon metabolism, the glycine cleavage system (GCS), and pathways linked to amino acid and nucleotide synthesis. mdpi.comescholarship.orgnih.gov

Table 1: Whole-Body Glycine Kinetics in Healthy Humans
Metabolic Flux ParameterRate (μmol/(kg·h)) (mean ± SEM)Percentage of Total Glycine Flux (%)
Total Glycine Flux463 ± 55100%
Glycine to Serine Synthesis (via SHMT)193 ± 28~41%
Glycine Decarboxylation (via GCS)190 ± 41~39%
nih.gov

The metabolic fate of the 2-carbon from glycine is of particular interest as it directly enters the folate-mediated one-carbon pool following the action of the mitochondrial GCS. mdpi.comescholarship.org In this process, the 2-carbon of glycine is transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate, which can then be exported from the mitochondria as formate. mdpi.comnih.gov This formate serves as a crucial building block for cytosolic biosynthetic pathways. mdpi.comnih.gov

Studies in human hepatoma cell lines using [2-13C]glycine as a tracer have elucidated how the GCS-derived one-carbon unit is utilized. mdpi.comescholarship.org Researchers observed the incorporation of the 13C label into deoxythymidine (dTMP), purines, and methionine. mdpi.comnih.gov These findings demonstrate that the 2-carbon of glycine actively contributes to nucleotide synthesis and methylation cycles. The expression of glycine N-methyltransferase (GNMT) was shown to influence the metabolic routing of this carbon, highlighting how cellular context can alter metabolic pool dynamics. mdpi.comescholarship.org

Table 2: Incorporation of [2-13C]glycine into Metabolites in Human Hepatoma Cell Lines
Cell LineKey FeatureIncorporation into Serine (Ser+2)Incorporation into dTMP (dT+1)Incorporation into Methionine (Met+1)
GNMT+Expresses GNMTDetectedDetectedDetected
GNMT-GNMT-nullDetected (higher than GNMT+)DetectedNot Detected
mdpi.comescholarship.org

In vivo studies in animal models further clarify the dynamics of glycine metabolism. In mice bearing mammary tumors, functional mass spectrometry imaging with glycine isotopologues, including a [2-13C,15N]-glycine variant, revealed that glycine uptake is not uniform throughout the tumor tissue. nih.gov The subsequent conversion of glycine into glutathione was highest at the tumor periphery, indicating spatial heterogeneity in metabolic pool activity within a single tissue. nih.gov Other in vivo mouse studies have shown that the GCS-derived formate from glycine's 2-carbon is incorporated into serine, methionine, and dTMP in bone marrow, demonstrating the systemic importance of this pathway. nih.gov

The concept of turnover is also critical for understanding protein metabolism, where there is a constant flux between free amino acid pools and synthesized proteins. Dynamic 13C-labeling experiments in Saccharomyces cerevisiae (yeast) have been used to quantify the specific turnover rates of individual amino acids, including glycine. oup.comnih.gov By switching the carbon source to [U-13C]glucose and tracking the rate of 13C incorporation into both the free intracellular amino acid pool and the protein-bound amino acid pool, researchers can calculate the rate at which proteins are degraded and resynthesized. oup.com These studies have revealed significant differences in protein turnover rates between different yeast strains, which correlate with differences in energy metabolism and biomass yield. oup.comnih.gov

Table 3: Specific Amino Acid Turnover Rates (δA) in Two Saccharomyces cerevisiae Strains
Amino AcidTurnover Rate in YSBN2 (mol-A h-1 g-DW-1)Turnover Rate in CEN.PK 113-7D (mol-A h-1 g-DW-1)
Alanine0.070.14
Glycine0.060.13
Valine0.050.12
Leucine0.060.13
Isoleucine0.050.11
Proline0.040.09
Aspartic acid0.070.16
Threonine0.050.11
oup.com

Theoretical and Computational Frameworks Supporting Glycine 2 13c Research

Isotopic Labeling Network Modeling and Simulation for Tracer Experiments

The foundation of using GLYCINE (B1666218) (2-13C) in metabolic research lies in the ability to model and simulate its transformation and incorporation into various metabolites. This process begins with the development of a mathematical model that represents the biochemical reaction network of interest. vanderbilt.edu This model includes a system of mass balances and isotopomer balances for all metabolites within the network. vanderbilt.edu

Tracer experiments are then designed, often with the aid of simulation studies, to select the most informative tracer and measurement combinations to maximize the resolution of metabolic fluxes. vanderbilt.edunih.gov In a typical experiment, GLYCINE (2-13C) is introduced into a biological system, and after a certain period, samples are collected to analyze the isotopic labeling patterns of key metabolites. vanderbilt.edunih.gov

Simulations play a critical role in predicting the expected labeling patterns based on a given metabolic model and flux distribution. These simulations can be complex, especially in systems with intertwined pathways and multiple carbon sources. nih.govnih.gov For instance, when studying the metabolic fate of the 2-carbon of glycine, which is catabolized by the mitochondrial glycine cleavage system (GCS), the ¹³C label is transferred to tetrahydrofolate to form ¹³C-labeled methylene-THF, which can then be converted to ¹³C-labeled formate (B1220265). escholarship.org This formate can then be incorporated into various downstream metabolites, including serine, purines, and methionine. escholarship.org Modeling these transformations is essential for interpreting the experimental data correctly.

Algorithms and Software Development for ¹³C Metabolic Flux Estimation

The raw data from tracer experiments, typically mass spectrometry or NMR data, must be processed and analyzed to estimate metabolic fluxes. nih.govnih.gov This requires specialized algorithms and software packages designed for ¹³C-metabolic flux analysis (¹³C-MFA). nih.gov Over the past two decades, significant advancements in these computational tools have made ¹³C-MFA more accurate and accessible. nih.gov

Several software packages have been developed to handle the complexities of ¹³C-MFA. These tools employ highly efficient mathematical algorithms, such as the Elementary Metabolite Unit (EMU) and Cumomer methods, to calculate carbon fluxes in various metabolic networks. nih.gov13cflux.net The development of these algorithms has dramatically reduced the computational load associated with ¹³C-MFA. nih.gov

A typical workflow in ¹³C-MFA involves several steps, including the construction of a metabolic model, isotopic analysis of metabolites, and flux analysis. nih.gov The software facilitates this process by providing a platform for model construction, simulation of labeling patterns, and fitting the simulated data to the experimental measurements to estimate the "real" metabolic fluxes. nih.gov

Below is a table of some software tools used in ¹³C metabolic flux analysis:

SoftwareKey FeaturesPrimary Application
13CFLUX2 High-performance simulator with Cumomer and EMU algorithms; supports various measurement types (LC-MS/MS, ¹³C-NMR). 13cflux.netresearchgate.netQuantification of steady-state intracellular fluxes. 13cflux.net
INCA MATLAB-based package for isotopomer network modeling and both stationary and non-stationary MFA. vueinnovations.comIsotopically non-stationary metabolic flux analysis. vueinnovations.com
OpenFLUX2 Open-source software for ¹³C-based metabolic flux analysis. nih.govModeling and simulation of metabolic fluxes.
Metran Software for performing ¹³C-MFA, tracer experiment design, and statistical analysis. nih.govoup.comMetabolic flux analysis and experimental design. oup.com
LS-MIDA Open-source software for processing mass spectrometry data to determine isotopomer distributions. nih.govuni-wuerzburg.deMass isotopomer distribution analysis. nih.gov
CeCaFLUX Web server for standardized and visual instationary ¹³C metabolic flux analysis. oup.comInstationary ¹³C metabolic flux analysis. oup.com
PIRAMID MATLAB-based tool to automate the extraction of mass isotopomer distributions from MS datasets. vueinnovations.comoup.comnih.govQuantification of metabolite mass isotopomer distributions. vueinnovations.com

Quantitative Analysis of Isotopomer Distributions and Isotope Ratio Mass Balance

A key aspect of using GLYCINE (2-13C) as a tracer is the quantitative analysis of the resulting isotopomer distributions in various metabolites. An isotopologue refers to a molecule that differs only in its isotopic composition, while isotopomers are isomers with the same number of isotopic atoms but at different positions. nih.gov The fractional abundance of each isotopologue is described by the mass distribution vector (MDV) or mass isotopomer distribution (MID). nih.gov

For example, in studies involving GLYCINE (2-13C), the incorporation of the ¹³C label into other amino acids like serine can be monitored. The analysis of serine isotopomers can reveal information about the activity of enzymes like the glycine cleavage system and the mitochondrial redox state. nih.gov The relative abundance of different serine isotopomers, such as 2-¹³C-serine, 3-¹³C-serine, and 2,3-¹³C₂-serine, can be quantified using techniques like ¹³C NMR spectroscopy and mass spectrometry. nih.govresearchgate.net

The following table presents hypothetical data from a tracer experiment using GLYCINE (2-13C) to illustrate the analysis of serine isotopomer distribution.

Serine IsotopomerMole Fraction (Control)Mole Fraction (Treated)
Unlabeled (M+0)0.600.45
2-¹³C-Serine (M+1)0.250.35
3-¹³C-Serine (M+1)0.100.12
2,3-¹³C₂-Serine (M+2)0.050.08

Computational Predictions and Simulations of Kinetic Isotope Effects

Kinetic isotope effects (KIEs) are changes in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. nih.gov The presence of a heavier isotope, like ¹³C, can lead to a slightly slower reaction rate compared to the lighter ¹²C, primarily due to differences in zero-point vibrational energies. baranlab.org The magnitude of the primary ¹³C KIE typically falls between 1.01 and 1.05. core.ac.uk

Computational methods are invaluable for predicting and simulating KIEs, providing insights into reaction mechanisms and transition state structures. nih.govnih.gov These simulations can help to distinguish between different proposed mechanisms, such as Sₙ1 versus Sₙ2 reactions. nih.gov For instance, in enzymatic reactions, the KIE can be used as a probe for a single chemical step within a complex kinetic sequence. nih.gov

In the context of GLYCINE (2-13C), computational studies can predict the KIE for enzymes that metabolize glycine. For example, calculations have been performed to study the KIE on the dissociation of beta-sheet polyglycine dimers, which serves as a model for protein unfolding. mdpi.com These studies have shown that the strengthening of interchain hydrogen bonds due to heavy isotope substitution decreases in the order of H/D > ¹⁴N/¹⁵N > ¹⁶O/¹⁸O > ¹²C/¹³C. mdpi.com

While often assumed to be negligible in ¹³C-MFA, KIEs can influence the ¹³C labeling patterns of intracellular metabolites. nih.gov The presence of ¹³C atoms is expected to slow the rate of enzymatic conversion. nih.gov Computational models that incorporate KIEs can provide a more accurate prediction of isotopomer distributions and, consequently, more reliable flux estimations.

The table below shows a comparison of experimentally determined and computationally predicted ¹³C KIEs for a hypothetical enzyme-catalyzed reaction involving glycine.

Reaction StepExperimental KIE (k¹²/k¹³)Predicted KIE (k¹²/k¹³)
C-N bond cleavage1.025 ± 0.003 nih.gov1.022
C-C bond formation1.041 ± 0.0021.038

Emerging Research Frontiers and Methodological Innovations for Glycine 2 13c Tracer Studies

Expansion of GLYCINE (B1666218) (2-13C) Tracing to Unconventional Biological Systems and Pathways

The application of Glycine (2-13C) as a metabolic tracer is expanding beyond traditional model systems and central metabolic pathways. Researchers are increasingly using this stable isotope to probe the metabolic intricacies of unconventional biological systems, such as plants and specialized microbial pathways, yielding novel insights into carbon metabolism.

In plant biology, Glycine (2-13C) is instrumental in studying C1 metabolism, which encompasses processes beyond photorespiration. researchgate.net For instance, pulse-chase experiments with [2-¹³C]glycine on detached branches of Inga edulis have been used to monitor the real-time dynamics of ¹³C labeling in volatile metabolites. researchgate.net Such studies help to elucidate the links between amino acid metabolism and the emission of C1 compounds like formaldehyde (B43269) and CO2. researchgate.net The use of Glycine (2-13C) allows for the differentiation of carbon fates; the 2-carbon of glycine can be transferred to tetrahydrofolate to form methyleneTHF, a key one-carbon donor for various biosynthetic pathways. nih.govescholarship.org

In microbiology, Glycine (2-13C) tracing is being applied to understand unique metabolic capabilities. For example, it can be used to study the degradation of quaternary ammonium (B1175870) compounds. In Chromohalobacter salexigens, a novel Rieske-type oxygenase system is responsible for the oxidative N-demethylation of glycine betaine (B1666868) to dimethylglycine. asm.org The function of this enzymatic pathway was verified by heterologously expressing the relevant genes in Escherichia coli and using ¹³C Nuclear Magnetic Resonance (NMR) to detect the accumulation of dimethylglycine from a glycine betaine precursor, demonstrating a powerful method for functional genomics. asm.org

Furthermore, Glycine (2-13C) is employed to explore specific metabolic states in genetically modified mammalian cell lines. Studies in cell lines with and without glycine N-methyltransferase (GNMT) expression have shown that the utilization of the 2-carbon from glycine via the Glycine Cleavage System (GCS) is significantly altered. escholarship.orgmdpi.com These experiments reveal that in the absence of GNMT, there is a greater use of glycine-derived one-carbon units for nucleotide and cytosolic serine generation. escholarship.orgmdpi.com

Table 1: Examples of Glycine (2-13C) Tracing in Unconventional Systems

Biological System Pathway Investigated Key Findings Reference
Inga edulis (Plant) C1 Metabolism & Volatile Emissions Demonstrated real-time labeling of CO2 emissions from the glycine 2-carbon. researchgate.net
Chromohalobacter salexigens (Bacterium) Glycine Betaine Degradation Verified the function of the BmoA/BmoB enzyme system in converting glycine betaine to dimethylglycine. asm.org

Synergistic Integration of GLYCINE (2-13C) Data with Multi-Omics Datasets (e.g., transcriptomics, proteomics) for Systems-Level Insights

To achieve a holistic understanding of cellular metabolism, data from Glycine (2-13C) tracer studies are increasingly being integrated with other high-throughput 'omics' datasets, such as transcriptomics and proteomics. oup.com This synergistic approach allows researchers to connect changes in metabolic flux with alterations in gene expression and protein abundance, providing systems-level insights that are not achievable with a single methodology. oup.comresearchgate.net

One advanced approach involves the use of machine learning for multi-omic integration. oup.com By combining proteomics and metabolomics data, including measurements derived from isotopic tracers, these methods can uncover novel relationships between proteins and metabolites. oup.com For example, changes in the abundance of specific enzymes measured by proteomics can be correlated with the metabolic flux through the pathways they catalyze, as quantified by Glycine (2-13C) tracing. oup.com This can help elucidate the function of previously uncharacterized proteins and understand the regulatory layers of metabolism. oup.com

In plant science, integrated multi-omics analyses have been used to compare metabolic differences between species. For instance, by combining transcriptomics with metabolomics, researchers can identify key genes and regulatory networks responsible for differences in seed composition, such as starch content between Glycine max (soybean) and Cicer arietinum (chickpea). researchgate.net While not exclusively focused on Glycine (2-13C), this approach provides a framework where tracer data could pinpoint specific flux differences that are then explained by differential gene expression of transporters or enzymes like sucrose (B13894) synthase or starch synthase. researchgate.net This integration can reveal how transcription factors co-regulate genes involved in primary and secondary metabolism, linking genetic regulation directly to metabolic output. researchgate.net

This integrated strategy moves beyond simple correlation to build predictive models of cellular behavior, offering a more complete picture of how genetic information is translated into metabolic function. oup.com

Development of Advanced Isotopic Tracing Pulse-Chase Strategies for Kinetic Studies

Pulse-chase analysis is a powerful technique for studying the dynamic aspects of metabolic pathways, and its application with stable isotopes like Glycine (2-13C) represents a significant methodological advancement over traditional radioactive methods. researchgate.netnih.gov A pulse-chase experiment involves introducing a labeled compound (the "pulse") for a short period, followed by an unlabeled form of the same compound (the "chase"). wikipedia.org This allows researchers to track the metabolic fate and turnover of the labeled cohort of molecules over time. wikipedia.org

The use of Glycine (2-13C) in pulse-chase experiments offers a non-radioactive, non-toxic method to investigate metabolic kinetics. nih.gov An example of this is the real-time tracking of carbon flux in plants. researchgate.net In these experiments, a solution of [2-¹³C]glycine is supplied to a plant branch (the pulse), and then it is replaced with water or unlabeled glycine (the chase). researchgate.net Analytical techniques like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) can then continuously monitor the isotopic enrichment in emitted volatile compounds, providing high-resolution kinetic data on processes like C1 metabolism. researchgate.net

In human kinetic studies, primed, constant infusions of [1,2-¹³C₂]glycine are used to quantify whole-body glycine flux, its conversion rate to serine, and the rate of its decarboxylation via the glycine cleavage system (GCS). nih.govfrontiersin.org The dual label on both carbons of glycine allows for distinct metabolic fates to be traced simultaneously. nih.govfrontiersin.org For example, the appearance of [¹³C₂]serine indicates the direct conversion of glycine to serine via serine hydroxymethyltransferase (SHMT), while the appearance of [¹³C₁]serine indicates that the [1,2-¹³C₂]glycine was first processed through the GCS to produce a singly labeled one-carbon unit that was subsequently used for serine synthesis. nih.govfrontiersin.org

These advanced pulse-chase and constant infusion strategies provide detailed quantitative data on metabolic rates and pathway choices, which are crucial for understanding metabolic regulation in health and disease.

Table 2: Kinetic Parameters from a [1,2-¹³C₂]glycine Infusion Study in Humans

Parameter Description Typical Finding Reference
Glycine Flux (QGly) The rate of turnover of the entire body's glycine pool. Quantified from plasma [¹³C₂]glycine enrichment. nih.gov
Glycine to Serine Flux The rate of serine synthesis from glycine via SHMT. Monitored by the formation of [¹³C₂]serine. nih.govfrontiersin.org

Innovations in Sample Preparation and Miniaturization for High-Throughput Isotopic Analysis

The increasing scale of metabolomics and tracer studies necessitates innovations in sample preparation to enhance throughput, reduce costs, and minimize sample volume. For Glycine (2-13C) analysis, which typically relies on mass spectrometry, streamlined and robust preparation methods are critical.

Recent developments have focused on simplifying the workflow from raw biological sample to analysis-ready extract. A fast liquid chromatography-mass spectrometry (LC-MS) method for amino acid quantification, including glycine, utilizes a simple three-step sample preparation process: (1) acid hydrolysis to break down proteins, (2) neutralization, and (3) dilution of the hydrolysate with a borate (B1201080) buffer. nih.gov This approach is notable for eliminating the need for complex derivatization steps or buffered mobile phases to stabilize pH, which significantly reduces preparation time and potential sources of error. nih.gov The use of a borate buffer solution provides stable pH, ensuring reproducible retention times during chromatographic separation. nih.gov

Furthermore, the trend towards miniaturization is evident in the development of high-throughput kits designed for the analysis of hundreds of samples. waters.com These kits provide standardized reagents and protocols for sample processing, often in 96-well plate formats. A typical workflow involves adding an internal standard to a small sample volume (e.g., 50 µL), followed by protein precipitation, centrifugation, and derivatization of the supernatant. waters.com Derivatization, for example with AccQ•Tag reagent, improves the chromatographic properties and detection sensitivity of amino acids. waters.com The stability of derivatized samples for extended periods (e.g., one week at room temperature) allows for easy retesting and accommodates the schedules of high-throughput analytical facilities. waters.com

These innovations in sample preparation and miniaturization make it feasible to conduct large-scale Glycine (2-13C) tracer studies, which are essential for systems biology, clinical research, and biotechnology applications.

Table 3: Comparison of Sample Preparation Innovations

Innovation Key Features Advantages Reference
Simplified 3-Step Method Acid hydrolysis, neutralization, dilution with borate buffer. No derivatization required. Fast, reproducible, reduces complexity and potential for error. nih.gov

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and purifying ¹³C-labeled glycine (2-¹³C) to ensure isotopic integrity in metabolic studies?

  • Methodological Answer : Synthesis of ¹³C-labeled glycine requires precise control of isotopic precursors (e.g., ¹³C-enriched acetic acid or formaldehyde) and reaction conditions (pH, temperature) to minimize isotopic dilution . Post-synthesis, purification via ion-exchange chromatography or recrystallization is essential to achieve >99% isotopic purity. Validate purity using NMR (¹³C chemical shift at ~42 ppm for C2) and mass spectrometry (m/z 76 for [M+H]⁺) .

Q. How can researchers verify the absence of isotopic scrambling in ¹³C-glycine during in vivo metabolic tracing experiments?

  • Methodological Answer : Use high-resolution ¹³C-NMR or LC-MS/MS to track label distribution in downstream metabolites (e.g., serine, glutathione). For example, hepatic metabolism studies with [2-¹³C]glycine should show ¹³C enrichment only in the C2 position of serine, not C1 or C3, to confirm isotopic fidelity . Statistical validation via isotopic enrichment ratios (e.g., ¹³C/(¹²C+¹³C)) and error analysis (±2% SD) is critical .

Q. What are the best practices for handling and storing ¹³C-glycine to prevent degradation or contamination?

  • Methodological Answer : Store lyophilized ¹³C-glycine in airtight, light-protected containers at –20°C. For aqueous solutions, use sterile buffers (pH 6–7) and avoid repeated freeze-thaw cycles. Document batch-specific data (e.g., supplier lot number, purity certificates) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers design isotopic tracing experiments using [2-¹³C]glycine to resolve conflicting data on glycine’s role in one-carbon metabolism versus glutathione synthesis?

  • Methodological Answer : Employ dual-isotope labeling (e.g., [2-¹³C]glycine + [³H]folate) in cell cultures or animal models. Use compartmentalized flux analysis (e.g., mitochondrial vs. cytosolic fractions) and kinetic modeling (Michaelis-Menten parameters) to distinguish pathway contributions . Address contradictions by comparing time-resolved ¹³C enrichment in SAM, glutathione, and serine .

Q. What statistical and computational approaches are recommended for analyzing low-abundance ¹³C-glycine signals in complex biological matrices?

  • Methodological Answer : Apply noise-reduction algorithms (e.g., Savitzky-Golay smoothing) to NMR or MS data. Use Bayesian inference or Monte Carlo simulations to quantify uncertainty in low-signal scenarios. For metabolomics datasets, orthogonal partial least squares-discriminant analysis (OPLS-DA) can isolate glycine-specific metabolic signatures . Always report confidence intervals and effect sizes .

Q. How should researchers optimize experimental protocols to mitigate spectral overlap in ¹³C-NMR studies of [2-¹³C]glycine in heterogeneous tissues?

  • Methodological Answer : Implement spectral-spatial (SPSP) RF pulses or hyperpolarized ¹³C-MR techniques to enhance resolution in vivo (e.g., 10.5 kHz bandwidth at 7T) . Combine with chemical shift imaging (CSI) to differentiate glycine signals from background noise in liver or brain tissues. Validate with phantom studies and cross-reference to synthetic standards .

Q. What strategies can resolve discrepancies between in vitro and in vivo metabolic flux data involving [2-¹³C]glycine?

  • Methodological Answer : Systematically test variables such as cellular oxygen tension, nutrient availability, and compartmental pH. Use isotopomer spectral analysis (ISA) to reconcile in vitro (e.g., hepatocyte cultures) and in vivo (e.g., mouse models) datasets. Report discrepancies as % variance and propose mechanistic hypotheses (e.g., transporter limitations) .

Data Presentation and Reproducibility

Q. How should researchers document ¹³C-glycine experiments to ensure reproducibility and compliance with journal standards (e.g., Nature)?

  • Methodological Answer : Include (1) isotopic purity certificates, (2) detailed NMR/MS acquisition parameters (e.g., pulse sequences, collision energies), and (3) raw data repositories (e.g., GitHub). For figures, use color-coded metabolic pathways and avoid overloading with chemical structures . Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. What are common pitfalls in interpreting ¹³C-glycine data, and how can they be addressed during peer review?

  • Methodological Answer : Pitfalls include (a) assuming isotopic steady-state without kinetic validation and (b) overlooking background ¹³C natural abundance (1.1%). Address these by requiring time-course data and correction formulas (e.g., subtract natural abundance ¹³C signals) . Reviewers should demand error bars and sensitivity analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.